![molecular formula C10H12N2 B009477 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole CAS No. 106662-04-8](/img/structure/B9477.png)
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating inflammation and glucose metabolism.
Biochemical And Physiological Effects
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to exhibit anti-microbial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action and physiological effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the study of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential side effects. Further research is also needed to improve its solubility in water, which would make it easier to administer in lab experiments.
Conclusion:
In conclusion, 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, more research is needed to fully understand its mechanism of action and to identify potential side effects.
Synthesis Methods
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole can be synthesized using various methods, including the reaction of 2-cyanobenzaldehyde with hydrazine hydrate and a substituted aniline. Another method involves the reaction of 2-cyanobenzaldehyde with a substituted aniline and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the product varies depending on the reaction conditions used.
Scientific Research Applications
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
106662-04-8 |
|---|---|
Product Name |
1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole |
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,2,3,5-tetrahydropyrazolo[1,2-a]indazole |
InChI |
InChI=1S/C10H12N2/c1-2-5-10-9(4-1)8-11-6-3-7-12(10)11/h1-2,4-5H,3,6-8H2 |
InChI Key |
MWXYOFZEXYBPKO-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=CC=CC=C3N2C1 |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N2C1 |
synonyms |
1H,9H-Pyrazolo[1,2-a]indazole, 2,3-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



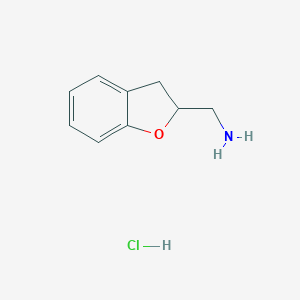
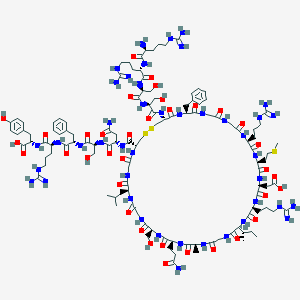



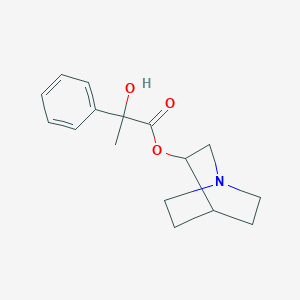

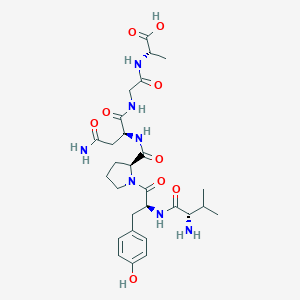

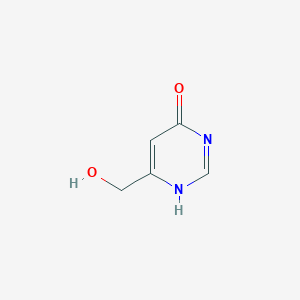
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
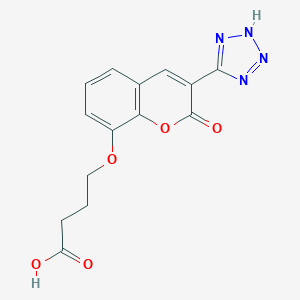
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)